2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a thienopyrimidine derivative featuring a cyclopenta[4,5]thieno[2,3-d]pyrimidine core linked via a thioether bridge to an acetamide group substituted at the N-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienopyrimidine scaffold is known for its role in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS2/c1-10-23-17(16-13-6-3-7-14(13)28-18(16)24-10)27-9-15(26)25-12-5-2-4-11(8-12)19(20,21)22/h2,4-5,8H,3,6-7,9H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJUQXCOGJRESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 233.30 g/mol. The structure features a cyclopentathieno-pyrimidine core with a thioether linkage and a trifluoromethyl phenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines:
- In vitro Studies :
- The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported in the micromolar range. For example, an analog exhibited an IC50 of 1.54 μM against PC-3 prostate cancer cells and 3.36 μM against A549 lung cancer cells .
- Mechanisms of Action :
- The mechanism by which this compound exerts its anticancer effects may involve inhibition of critical enzymes involved in nucleotide biosynthesis, similar to other pyrimidine derivatives. Specifically, it may target dihydrofolate reductase and thymidylate synthase pathways, disrupting DNA synthesis in rapidly dividing cancer cells .
Other Biological Activities
In addition to anticancer properties, thienopyrimidine compounds have been associated with various pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal activities through mechanisms that may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
- CNS Activity : Certain thienopyrimidine derivatives exhibit central nervous system (CNS) depressant effects, suggesting potential applications in treating anxiety or seizure disorders .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the thienopyrimidine scaffold can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Enhances lipophilicity and cellular uptake |
| Variation in side chains | Alters selectivity for specific cancer cell lines |
| Substitution at the pyrimidine nitrogen | Modifies binding affinity to target enzymes |
Case Studies
- Case Study 1 : A study evaluated the efficacy of a thienopyrimidine derivative similar to the compound under discussion against various cancer cell lines. Results indicated that structural modifications led to increased potency against MCF-7 cells with an IC50 reduction from 10 μM to 1.5 μM after introducing a trifluoromethyl group .
- Case Study 2 : Another investigation focused on the compound's ability to inhibit dihydrofolate reductase in vitro. The results showed significant inhibition at low concentrations, supporting its potential use as an antifolate agent in cancer therapy .
Scientific Research Applications
Research indicates that this compound exhibits multiple mechanisms of action, which can be categorized as follows:
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines due to:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation and survival pathways, such as topoisomerases and kinases critical for DNA replication and repair processes.
- Cytotoxicity : Enhanced cellular uptake has been observed in derivatives with specific substitutions (e.g., methoxy), leading to increased cytotoxic effects against cancer cells.
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity:
- Bacterial Inhibition : Studies have indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The thioether moiety plays a crucial role in disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Efficacy
A detailed investigation into the anticancer efficacy of related thieno[2,3-d]pyrimidine derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity. For example, a study demonstrated that derivatives with methoxy groups showed improved interaction with DNA, leading to increased apoptosis in cancer cells.
Antibacterial Activity
In another study focusing on antibacterial properties, a derivative was tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential development as an antibiotic agent.
The following table summarizes key findings from various studies regarding the biological activity of this compound and related derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acetamide Group
The target compound differs from analogs primarily in the acetamide substituent. For example:
- N-(5-Methylisoxazol-3-yl) analog (): Replacing the 3-(trifluoromethyl)phenyl group with a 5-methylisoxazol-3-yl moiety alters solubility and target affinity.
- N-(2,3-Dichlorophenyl) analog () : Dichlorophenyl substitution (compound 5.6) increases molecular weight and halogen-mediated interactions. This analog exhibits a higher melting point (230–232°C) and improved yield (80%) compared to the target compound, suggesting enhanced crystallinity and synthetic efficiency .
Table 1: Substituent Impact on Physical Properties
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target compound | 3-(Trifluoromethyl)phenyl | Not reported | Not reported |
| N-(5-Methylisoxazol-3-yl) analog | 5-Methylisoxazol-3-yl | Not reported | Not reported |
| N-(2,3-Dichlorophenyl) analog | 2,3-Dichlorophenyl | 230–232 | 80 |
Core Modifications: Thioether vs. Ether/Oxy Linkages
- Oxy-linked analog (): Compound 24 (N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide) replaces the thioether with an oxygen bridge. This substitution reduces sulfur-mediated metabolic instability but may weaken hydrophobic interactions. The compound shows moderate cytotoxicity (LC-MS: m/z 326.0 [M+H]⁺) and a melting point of 197–198°C .
Preparation Methods
Cyclocondensation for Thienopyrimidine Formation
The thieno[2,3-d]pyrimidine scaffold is constructed via a cyclocondensation reaction between a thiophene-2,3-diamine derivative and a cyclopentanone-based electrophile. For example, 2-methylcyclopentane-1,3-dione reacts with 2-aminothiophene-3-carbonitrile in the presence of ammonium acetate under refluxing acetic acid to yield the bicyclic intermediate.
Key Reaction Conditions
Functionalization at Position 4
The 4-position of the pyrimidine ring is activated for subsequent thioether formation. Chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group, yielding 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,thieno[2,3-d]pyrimidine.
Synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide
Metal-Free Amination via Kröhnke Pyridine Synthesis
A scalable method for synthesizing 3-(trifluoromethyl)phenyl acetamides involves α,β-unsaturated ketones and pyridinium bromides under acidic conditions.
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Reactants :
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α,β-Unsaturated ketone (0.30 mmol)
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1-(3,3,3-Trifluoro-2-oxopropyl)pyridinium bromide (3.0 equiv)
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NH₄OAc (10.0 equiv)
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Conditions :
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Solvent: Acetic acid (2 mL)
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Temperature: 120°C, 24 hours
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Workup :
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Neutralization with NaHCO₃
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Extraction with ethyl acetate
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Purification via silica gel chromatography (petroleum ether/ethyl acetate)
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Alternative Acetamide Preparation
A Chinese patent (CN104892448A) describes acetamide synthesis via direct amidation of acetic acid with ammonia, though this method is more applicable to simpler acetamides. For the target compound, the Kröhnke approach is preferred due to its compatibility with aromatic amines.
Thioether Bridge Formation
Nucleophilic Aromatic Substitution
The 4-chloro intermediate reacts with a mercaptoacetamide derivative under basic conditions.
Procedure :
Oxidative Coupling
An alternative employs copper-catalyzed C–S bond formation, though this may introduce regioselectivity challenges.
Optimization and Challenges
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Chlorination Agent | POCl₃ (excess) | Maximizes 4-Cl substitution |
| Coupling Base | DIPEA | Enhances nucleophilicity of S⁻ |
| Reaction Time | 8–10 hours | Balances conversion vs. degradation |
Key Challenges :
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Steric hindrance at the 4-position of the pyrimidine core.
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Solubility issues of the mercaptoacetamide intermediate in polar aprotic solvents.
Scalability and Industrial Considerations
The Kröhnke method (Step 3.1) demonstrates scalability, with a gram-scale reaction achieving 95% yield for analogous acetamides . However, the thioether coupling step requires stringent temperature control to prevent disulfide byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
